Array ( [bid] => 2534257 ) Buy 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | 2197640-26-7

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Catalog No.
S2822683
CAS No.
2197640-26-7
M.F
C11H17N3O
M. Wt
207.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-di...

CAS Number

2197640-26-7

Product Name

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

IUPAC Name

5-cyclobutyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one

Molecular Formula

C11H17N3O

Molecular Weight

207.277

InChI

InChI=1S/C11H17N3O/c1-13-10(9-3-2-4-9)12-14(11(13)15)7-8-5-6-8/h8-9H,2-7H2,1H3

InChI Key

BVUCCKRNQXCKQW-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=O)CC2CC2)C3CCC3

solubility

not available

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound characterized by its unique triazolone structure. This compound features a cyclobutyl group, a cyclopropylmethyl group, and a methyl group attached to a dihydro-1,2,4-triazolone ring. Its molecular formula is C11H17N3OC_{11}H_{17}N_3O with a molecular weight of approximately 207.27 g/mol. The compound's structure contributes to its potential biological activities and makes it a subject of interest in various fields of research .

There is no current information available on the specific mechanism of action of this compound. However, as mentioned earlier, 1,2,4-triazole derivatives have been investigated for their potential biological activities []. If this specific compound has any biological effects, further research would be needed to elucidate its mechanism of action.

  • Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The major reagents and conditions for these reactions include:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
  • Substitution: Nucleophiles such as halides, amines, and thiols can be employed under basic or acidic conditions .

Research indicates that 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets and pathways, potentially modulating enzyme activity or altering signal transduction pathways .

Synthetic Routes

The synthesis of 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps starting from readily available precursors:

  • Formation of the Cyclobutyl Group: Introduced through a cyclization reaction involving a suitable precursor.
  • Introduction of the Cyclopropylmethyl Group: Achieved by alkylating the intermediate with cyclopropylmethyl halide under basic conditions.
  • Formation of the Triazolone Ring: Involves cyclization with appropriate reagents to form the triazolone ring.

Industrial Production Methods

For industrial production, optimization of the synthetic route is crucial to enhance yield and purity. This may include advanced catalysts and purification techniques such as recrystallization or chromatography .

3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications across different fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
  • Medicine: Explored as a drug candidate for various diseases.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with biological targets are essential for understanding its mechanism of action. The compound may bind to specific enzymes or receptors, leading to inhibition or modulation of cellular processes. Such studies are crucial for evaluating its therapeutic potential .

Similar Compounds

Several compounds share structural features with 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one:

Compound NameStructural Features
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-olA pyrazole derivative with similar structural features.
3-cyclobutyl-4-(cyclropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazolContains similar triazole structure but differs in substituents.
Cyclobutyl group-containing compoundsVarious compounds containing the cyclobutyl group that may exhibit similar chemical properties.

Uniqueness

The uniqueness of 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups and the triazolone ring structure. This combination may confer distinct biological activities compared to other similar compounds .

XLogP3

1.3

Dates

Last modified: 08-17-2023

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